molecular formula C6H5BrF2N2 B15055294 2-Bromo-3-(difluoromethyl)pyridin-4-amine

2-Bromo-3-(difluoromethyl)pyridin-4-amine

Cat. No.: B15055294
M. Wt: 223.02 g/mol
InChI Key: XHPAWBZTJUIEDW-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)pyridin-4-amine is a pyridine derivative with the molecular formula C6H5BrF2N2. This compound is characterized by the presence of a bromine atom at the second position, a difluoromethyl group at the third position, and an amine group at the fourth position on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-amine typically involves the bromination of 3-(difluoromethyl)pyridin-4-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve scalable and economical methods, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems .

Comparison with Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridin-2-amine
  • 2-Bromo-5-(difluoromethyl)pyridin-3-amine
  • 4-Amino-3-bromopyridine

Comparison: 2-Bromo-3-(difluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and difluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

2-bromo-3-(difluoromethyl)pyridin-4-amine

InChI

InChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11)

InChI Key

XHPAWBZTJUIEDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)C(F)F)Br

Origin of Product

United States

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